![molecular formula C11H6ClN3S B12956669 4-Chloro-6-(pyridin-4-yl)thieno[3,2-d]pyrimidine](/img/structure/B12956669.png)
4-Chloro-6-(pyridin-4-yl)thieno[3,2-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-(pyridin-4-yl)thieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(pyridin-4-yl)thieno[3,2-d]pyrimidine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often include heating the reactants in the presence of a desiccant like calcium chloride .
Industrial Production Methods
Industrial production of thienopyrimidine derivatives, including this compound, often involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-(pyridin-4-yl)thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as amino or alkyl groups .
Aplicaciones Científicas De Investigación
4-Chloro-6-(pyridin-4-yl)thieno[3,2-d]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-(pyridin-4-yl)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit the activity of phosphatidylinositol-3-kinase (PI3K), a key enzyme in the PI3K/Akt signaling pathway, which is involved in cell growth and survival . By inhibiting this pathway, the compound can induce apoptosis (programmed cell death) in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Thieno[3,2-d]pyrimidine-4-ones: These compounds share a similar core structure but differ in their substituents.
Thieno[3,4-b]pyridine derivatives: These compounds have a different arrangement of the thiophene and pyrimidine rings but exhibit similar biological activities.
Uniqueness
4-Chloro-6-(pyridin-4-yl)thieno[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit PI3K and other molecular targets makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C11H6ClN3S |
|---|---|
Peso molecular |
247.70 g/mol |
Nombre IUPAC |
4-chloro-6-pyridin-4-ylthieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C11H6ClN3S/c12-11-10-8(14-6-15-11)5-9(16-10)7-1-3-13-4-2-7/h1-6H |
Clave InChI |
UQIFLHPLCPJRAP-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C2=CC3=C(S2)C(=NC=N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methoxypyrrolo[1,2-b]pyridazine](/img/structure/B12956591.png)
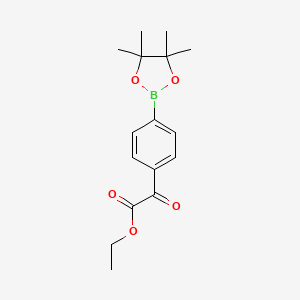
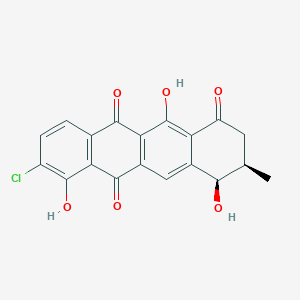
![5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12956620.png)
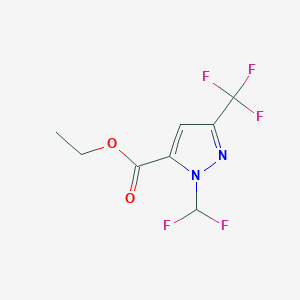
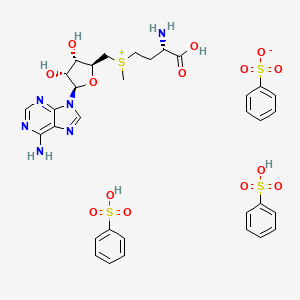
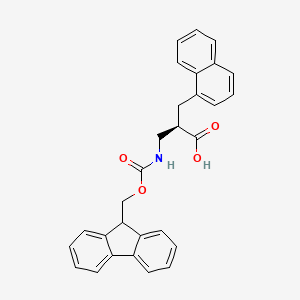
![[1,7]Naphthyridine 1-oxide](/img/structure/B12956636.png)


![tert-butyl 12-chloro-7-thia-4,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene-4-carboxylate](/img/structure/B12956661.png)



